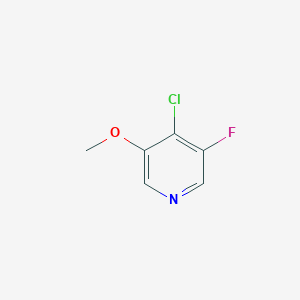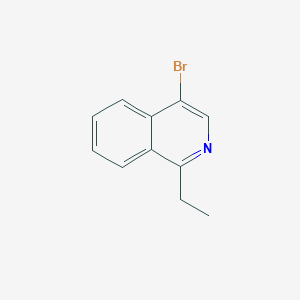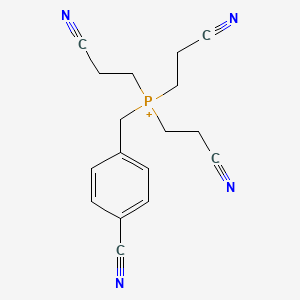
(4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium is a chemical compound with a unique structure that includes a phosphonium core bonded to a 4-cyanobenzyl group and three 2-cyanoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium typically involves the reaction of tris(2-cyanoethyl)phosphine with 4-cyanobenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can replace the cyanoethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium involves its interaction with molecular targets such as enzymes and proteins. The phosphonium group can facilitate the formation of stable complexes with metal ions, which can then interact with biological molecules. The cyanoethyl groups may also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Cyanobenzyl)triphenylphosphonium chloride
- (4-Methylbenzyl)triphenylphosphonium chloride
- (4-Fluorobenzyl)triphenylphosphonium chloride
Uniqueness
(4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium is unique due to its combination of a phosphonium core with both 4-cyanobenzyl and 2-cyanoethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Eigenschaften
Molekularformel |
C17H18N4P+ |
|---|---|
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
tris(2-cyanoethyl)-[(4-cyanophenyl)methyl]phosphanium |
InChI |
InChI=1S/C17H18N4P/c18-8-1-11-22(12-2-9-19,13-3-10-20)15-17-6-4-16(14-21)5-7-17/h4-7H,1-3,11-13,15H2/q+1 |
InChI-Schlüssel |
IINUKIOYHBDWTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C[P+](CCC#N)(CCC#N)CCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone](/img/structure/B12834149.png)
![6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12834156.png)
![2-(fluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12834160.png)
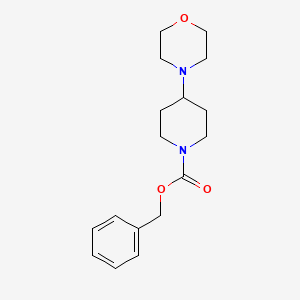
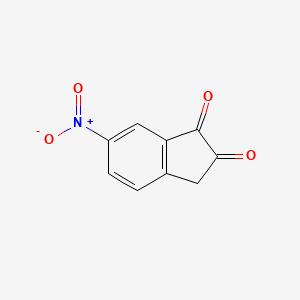



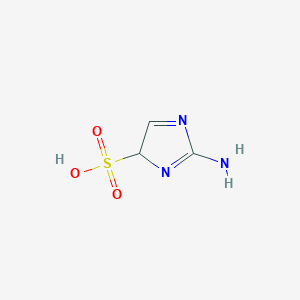
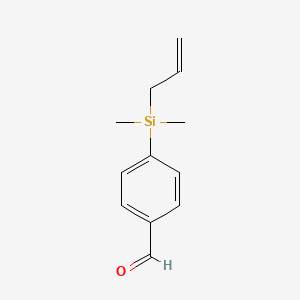
![4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12834214.png)
